PEG5-bis-(ethyl phosphonate)

説明

特性

IUPAC Name |

1-[2-(2-diethoxyphosphorylethoxy)ethoxy]-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44O11P2/c1-5-28-32(21,29-6-2)19-17-26-15-13-24-11-9-23-10-12-25-14-16-27-18-20-33(22,30-7-3)31-8-4/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJCGHAUFHRSDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural Elucidation of PEG5-bis-(ethyl phosphonate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to PEG5-bis-(ethyl phosphonate). This homobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and materials science due to its capacity to modify proteins, peptides, nanoparticles, and other molecules.

Core Structural and Physicochemical Data

PEG5-bis-(ethyl phosphonate) is a polyethylene (B3416737) glycol (PEG) derivative characterized by a central chain of five ethylene (B1197577) glycol units, flanked on both ends by ethyl phosphonate (B1237965) groups. This bifunctional nature allows for the crosslinking of molecules or the surface modification of materials. The hydrophilic PEG backbone imparts increased water solubility to the conjugated molecules, a desirable trait in many biomedical applications.

| Property | Value | Citation(s) |

| Chemical Formula | C20H44O11P2 | [1][2] |

| Molecular Weight | 522.5 g/mol | [1][2] |

| CAS Number | 1446282-28-5 | [1][2] |

| Appearance | Varies (typically a colorless to pale yellow oil or solid) | |

| Purity | ≥95% (commercially available) | [3][4] |

| Storage Temperature | -20°C | [2] |

| SMILES String | CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(OCC)OCC)OCC | [1] |

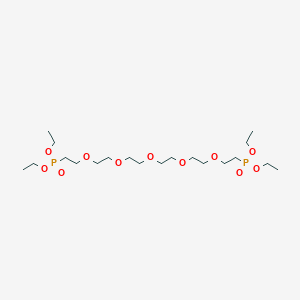

Molecular Structure Visualization

The structure of PEG5-bis-(ethyl phosphonate) comprises a linear polyether chain with terminal phosphonate ester functionalities. The diethyl phosphonate groups provide reactive sites for further chemical modification or act as anchoring points to various substrates.

Caption: 2D structure of PEG5-bis-(ethyl phosphonate).

Experimental Protocols

Representative Synthesis of PEG5-bis-(ethyl phosphonate)

This protocol is a representative example and may require optimization.

Materials:

-

Pentaethylene glycol

-

Thionyl chloride (SOCl2) or a similar halogenating agent

-

Triethyl phosphite

-

Anhydrous toluene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica gel for column chromatography

Workflow Diagram:

References

- 1. waters.com [waters.com]

- 2. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]

- 3. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Synthesis and Purification of PEG5-bis-(ethyl phosphonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of PEG5-bis-(ethyl phosphonate), a homobifunctional PEG linker crucial for the development of advanced bioconjugates and PROTACs (Proteolysis Targeting Chimeras). The document outlines a robust synthetic protocol based on the Michaelis-Arbuzov reaction, followed by a detailed multi-step purification procedure to achieve high purity. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a detailed flowchart.

Introduction

PEG5-bis-(ethyl phosphonate) (CAS No: 1446282-28-5) is a versatile chemical tool used extensively in pharmaceutical and biotechnology research.[1][2] Its pentaethylene glycol (PEG5) core imparts favorable solubility and pharmacokinetic properties to conjugated molecules, while the terminal ethyl phosphonate (B1237965) groups provide reactive handles for attachment to proteins, peptides, or small molecules.[1][3][4] This linker is particularly valuable in the design of PROTACs, where it connects a target-binding ligand to an E3 ligase ligand, facilitating targeted protein degradation.[2][5] Achieving high purity of this linker is critical for the synthesis of well-defined and effective therapeutic agents.

Physicochemical Properties

A summary of the key quantitative data for PEG5-bis-(ethyl phosphonate) is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1446282-28-5 | [1][2] |

| Molecular Formula | C₂₀H₄₄O₁₁P₂ | [1][2] |

| Molecular Weight | 522.5 g/mol | [1][2] |

| Purity (Typical) | ≥95% - 98% | [3] |

| Appearance | Colorless to pale yellow oil | Inferred |

Synthesis Protocol

The synthesis of PEG5-bis-(ethyl phosphonate) can be efficiently achieved via a Michaelis-Arbuzov reaction. This reaction forms a carbon-phosphorus bond by reacting a trialkyl phosphite (B83602) with an alkyl halide. In this case, the protocol involves the reaction of pentaethylene glycol di-tosylate with triethyl phosphite.

Materials and Reagents

-

Pentaethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Triethyl phosphite

-

Dichloromethane (B109758) (DCM), anhydrous

-

Toluene, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Experimental Procedure

Step 1: Synthesis of Pentaethylene Glycol Di-tosylate

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentaethylene glycol (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours.

-

Quench the reaction by slowly adding cold water.

-

Extract the aqueous mixture with dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude di-tosylate intermediate. This intermediate can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Michaelis-Arbuzov Reaction to form PEG5-bis-(ethyl phosphonate)

-

In a flame-dried round-bottom flask equipped with a reflux condenser, add the pentaethylene glycol di-tosylate (1 equivalent) and an excess of triethyl phosphite (5-10 equivalents). The excess triethyl phosphite also serves as the reaction solvent.

-

Heat the reaction mixture to 140-150 °C and maintain this temperature for 12-24 hours under an inert atmosphere. The progress of the reaction can be monitored by TLC or ¹H NMR.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite and other volatile byproducts under high vacuum. The resulting crude product will be a viscous oil.

Purification Protocol

The purification of the crude PEG5-bis-(ethyl phosphonate) is critical to remove unreacted starting materials and side products. A multi-step chromatographic approach is recommended.

Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column. Equilibrate the column with the starting mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient mobile phase. A typical gradient would start with 100% ethyl acetate (B1210297) and gradually increase the polarity by adding methanol (B129727) (e.g., 0% to 10% methanol in ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified PEG5-bis-(ethyl phosphonate).

Quality Control

The purity and identity of the final product should be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of PEG5-bis-(ethyl phosphonate).

References

Technical Guide: Chemical Properties and Applications of PEG5-bis-(ethyl phosphonate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of PEG5-bis-(ethyl phosphonate), a versatile homobifunctional linker critical in the fields of drug delivery and targeted protein degradation.

Core Chemical Properties

PEG5-bis-(ethyl phosphonate) is a polyethylene (B3416737) glycol (PEG) derivative containing five ethylene (B1197577) glycol units, flanked by ethyl phosphonate (B1237965) moieties at both termini. The central PEG chain imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous media, a crucial attribute for many biological applications.[1][2] The terminal ethyl phosphonate groups offer reactive sites for conjugation and can interact with metal ions.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of PEG5-bis-(ethyl phosphonate).

| Property | Value | Reference |

| Molecular Formula | C20H44O11P2 | [1] |

| Molecular Weight | 522.5 g/mol | [1] |

| CAS Number | 1446282-28-5 | [1] |

| Appearance | Colorless to pale yellow oil or liquid | Inferred from similar compounds |

| Purity | ≥95% or ≥98% (typical) | [1] |

| Storage Conditions | -20°C | [1] |

| Shipping Conditions | Ambient Temperature | [1] |

Experimental Protocols

Synthesis of PEG5-bis-(ethyl phosphonate)

Reaction Scheme:

-

Ditosylation of Hexaethylene Glycol: Hexaethylene glycol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form hexaethylene glycol ditosylate.

-

Michaelis-Arbuzov Reaction: The resulting ditosylate is then reacted with triethyl phosphite (B83602) in a Michaelis-Arbuzov reaction to yield PEG5-bis-(ethyl phosphonate).

Detailed Protocol:

-

Step 1: Synthesis of Hexaethylene Glycol Ditosylate

-

To a solution of hexaethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) at 0°C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (B128534) (2.5 equivalents).

-

Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ditosylate.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

-

Step 2: Synthesis of PEG5-bis-(ethyl phosphonate)

-

Heat hexaethylene glycol ditosylate (1 equivalent) with an excess of triethyl phosphite (3-5 equivalents) at 120-140°C under an inert atmosphere.

-

Monitor the reaction by TLC or 31P NMR spectroscopy.

-

The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl phosphite and ethyl tosylate byproduct by vacuum distillation.

-

The resulting crude PEG5-bis-(ethyl phosphonate) can be further purified by column chromatography on silica gel.

-

Purification and Characterization

-

Purification:

-

Column Chromatography: Utilize a silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane (B92381) or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

-

-

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To confirm the presence of ethylene glycol protons and the ethyl groups of the phosphonate esters.

-

13C NMR: To identify all unique carbon environments in the molecule.

-

31P NMR: To confirm the presence of the phosphonate group, which should show a characteristic chemical shift.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as P=O and C-O-C stretching vibrations.

-

Applications in Drug Development

PEG5-bis-(ethyl phosphonate) serves as a critical component in modern drug development, primarily as a hydrophilic and flexible linker.

PROTACs (Proteolysis Targeting Chimeras)

This linker is extensively used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PEG5 linker physically bridges the POI and the E3 ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. The length and flexibility of the PEG5 chain are crucial for optimal ternary complex formation.

Caption: General mechanism of action for a PROTAC utilizing a flexible linker.

Drug Delivery and Bioconjugation

The hydrophilic nature of the PEG5 linker enhances the aqueous solubility and circulation half-life of conjugated drugs.[1] The terminal phosphonate groups can be used for conjugation to various biomolecules, including proteins, peptides, and oligonucleotides. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Caption: A typical experimental workflow for bioconjugation.

Stability and Reactivity

PEG5-bis-(ethyl phosphonate) is generally stable under standard laboratory conditions. The phosphonate ester linkages are more resistant to hydrolysis than carboxylate esters, providing greater stability in biological media. The ether linkages of the PEG backbone are also chemically robust. The terminal ethyl phosphonate groups can be hydrolyzed to the corresponding phosphonic acids under acidic or basic conditions, which can be a desirable feature for certain applications where charged termini are needed for enhanced binding to specific surfaces or ions. The phosphonate groups are known to form stable complexes with various metal ions, a property that can be exploited in the development of metal-chelating agents or for surface modification of metal oxide nanoparticles.[3]

Conclusion

PEG5-bis-(ethyl phosphonate) is a valuable chemical tool for researchers in drug development and related scientific fields. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for creating complex bioconjugates and innovative therapeutic modalities like PROTACs. The experimental protocols and data presented in this guide provide a foundational understanding for the effective utilization of this important molecule.

References

An In-depth Technical Guide to PEG5-bis-(ethyl phosphonate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEG5-bis-(ethyl phosphonate), a homobifunctional crosslinker pivotal in modern drug development and bioconjugation. This document outlines its core physicochemical properties, applications, and representative experimental methodologies.

Core Molecular Data

PEG5-bis-(ethyl phosphonate) is a polyethylene (B3416737) glycol (PEG)-based linker molecule. The central PEG moiety, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1][2] The terminal ethyl phosphonate (B1237965) groups provide reactive sites for conjugation.[3]

| Property | Value | Source(s) |

| Molecular Formula | C20H44O11P2 | [4] |

| Molecular Weight | 522.5 g/mol | [4] |

| CAS Number | 1446282-28-5 | [4] |

Applications in Drug Development

PEG5-bis-(ethyl phosphonate) is primarily utilized as a linker in the synthesis of complex therapeutic molecules. Its architecture is particularly suited for applications requiring the connection of two different molecular entities.

A significant application of PEG5-bis-(ethyl phosphonate) is in the construction of Proteolysis Targeting Chimeras (PROTACs).[5][6][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn affects the efficiency of protein degradation.[9][10] PEG linkers, such as PEG5-bis-(ethyl phosphonate), are favored for their ability to improve the aqueous solubility and cell permeability of the resulting PROTAC molecule.[1][8]

The hydrophilic nature of the PEG chain makes PEG5-bis-(ethyl phosphonate) a valuable tool in general bioconjugation.[2][4] The process of attaching PEG chains, known as PEGylation, can enhance the therapeutic properties of proteins, peptides, and small molecules by:

-

Increasing Solubility: The PEG chain improves the solubility of hydrophobic molecules in aqueous environments.[11]

-

Enhancing Stability: PEGylation can protect conjugated molecules from enzymatic degradation.[11]

-

Reducing Immunogenicity: The PEG moiety can shield the conjugated molecule from the host's immune system.[11]

The ethyl phosphonate groups can be used to link to various biomolecules, nanoparticles, or small molecules for applications in targeted drug delivery and the development of antibody-drug conjugates (ADCs).[3][12][]

Experimental Protocols

This protocol describes a two-step coupling process to synthesize a PROTAC molecule, where a target protein ligand (POI ligand) and an E3 ligase ligand are connected via a bifunctional PEG linker.

Materials:

-

Protein of Interest (POI) ligand with a suitable functional group (e.g., amine, alcohol).

-

E3 ligase ligand with a suitable functional group (e.g., carboxylic acid).

-

PEG5-bis-(ethyl phosphonate) (or a similar bifunctional PEG linker).

-

Coupling reagents (e.g., HATU, HOBt, DIPEA).

-

Anhydrous solvents (e.g., DMF, DMSO).

-

Purification system (e.g., preparative HPLC).

Procedure:

Step 1: First Coupling Reaction - Attachment of the E3 Ligase Ligand to the Linker

-

Dissolve the E3 ligase ligand (e.g., with a carboxylic acid group) and the bifunctional PEG linker (e.g., PEG5-bis-(ethyl phosphonate)) in an anhydrous solvent such as DMF.

-

Add coupling reagents like HATU and an amine base such as DIPEA to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by LC-MS.

-

Upon completion, purify the resulting E3 ligase-linker intermediate using preparative HPLC.

Step 2: Second Coupling Reaction - Attachment of the POI Ligand

-

Dissolve the purified E3 ligase-linker intermediate and the POI ligand in an anhydrous solvent.

-

Add appropriate coupling reagents based on the functional groups being reacted.

-

Stir the reaction at room temperature or a slightly elevated temperature (e.g., 60°C) overnight under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR. The spectra should show peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.[8]

Visualization of Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, where a linker such as PEG5-bis-(ethyl phosphonate) plays a central role in bringing the target protein and the E3 ligase into proximity.

Caption: PROTAC-mediated protein degradation pathway.

This guide provides a foundational understanding of PEG5-bis-(ethyl phosphonate) for professionals in the field of drug discovery and development. The unique properties of this linker make it a valuable component in the design of next-generation therapeutics.

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. PEG-bis-(ethyl phosphonate) | AxisPharm [axispharm.com]

- 4. PEG5-bis-(ethyl phosphonate) | 1446282-28-5 | WHC28228 [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PEG5-bis-(Ethyl phosphonate) | PROTAC Linker | MCE [medchemexpress.cn]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. precisepeg.com [precisepeg.com]

- 11. precisepeg.com [precisepeg.com]

- 12. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

Solubility of PEG5-bis-(ethyl phosphonate) in aqueous and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected solubility of PEG5-bis-(ethyl phosphonate), a homobifunctional crosslinker, in both aqueous and organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this particular molecule, this document outlines its anticipated solubility based on its structural components and provides detailed, standardized experimental protocols for determining its solubility empirically.

Introduction to PEG5-bis-(ethyl phosphonate)

PEG5-bis-(ethyl phosphonate) is a polyethylene (B3416737) glycol (PEG) based linker molecule containing two terminal ethyl phosphonate (B1237965) groups.[1][2][3] Its structure consists of a central hydrophilic PEG chain of five ethylene (B1197577) glycol units, which is known to enhance aqueous solubility.[2][4] This compound is utilized in bioconjugation, for linking molecules to proteins, peptides, and nanoparticles, and as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3] The ethyl phosphonate groups can be used for further chemical modifications or for their ability to interact with metal ions.[5][6]

Expected Solubility Profile

Aqueous Solubility

The presence of the PEG chain is the primary determinant of the molecule's behavior in aqueous solutions. PEG chains are highly hydrophilic due to the repeating ethylene glycol units, which readily form hydrogen bonds with water molecules.[7] This characteristic is expected to impart good water solubility to PEG5-bis-(ethyl phosphonate).[2][4] Generally, the solubility of PEGylated compounds in aqueous media is high.[7]

Organic Solvent Solubility

Polyethylene glycol is soluble in a wide range of organic solvents.[7][8] The solubility in organic solvents tends to decrease as the molecular weight of the PEG chain increases.[8] Given the relatively short PEG5 chain, good solubility is expected in many common polar organic solvents. The ethyl phosphonate groups at the termini are esters, which typically exhibit solubility in a range of organic solvents.

Anticipated Solubility in Common Solvents

The following table summarizes the expected qualitative solubility of PEG5-bis-(ethyl phosphonate) in a variety of aqueous and organic solvents based on the general properties of PEG and ethyl phosphonates. It is important to note that this is a predictive assessment and empirical testing is required for quantitative values.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | High | The hydrophilic PEG chain is the dominant structural feature, promoting strong interactions with water molecules.[7] |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the ether oxygens of the PEG chain.[7] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | These solvents are polar and can solvate the PEG chain effectively.[8] |

| Nonpolar Aprotic | Toluene, Hexanes | Low to Insoluble | The high polarity of the PEG chain and phosphonate groups results in poor interaction with nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | PEG itself is soluble in chlorinated solvents, and these are common solvents for organic synthesis and purification involving such linkers.[7][8] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for PEG5-bis-(ethyl phosphonate), a standardized experimental protocol should be followed. The Shake-Flask method followed by a suitable analytical technique is a common and reliable approach.

Materials and Equipment

-

PEG5-bis-(ethyl phosphonate)

-

Selected solvents (e.g., Water, PBS, Ethanol, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), as phosphonates lack a strong UV chromophore) or a Nuclear Magnetic Resonance (NMR) spectrometer.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of PEG5-bis-(ethyl phosphonate) to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove all undissolved solids.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC-ELSD/MS or NMR method to determine the concentration of the dissolved PEG5-bis-(ethyl phosphonate).

-

The solubility is then calculated by multiplying the measured concentration by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility for PEG5-bis-(ethyl phosphonate).

Caption: Experimental workflow for determining the solubility of PEG5-bis-(ethyl phosphonate).

Conclusion

PEG5-bis-(ethyl phosphonate) is anticipated to exhibit high solubility in aqueous solutions and a range of polar organic solvents, a characteristic driven by its hydrophilic PEG core. Conversely, its solubility in nonpolar organic solvents is expected to be limited. For drug development and other research applications requiring precise solubility data, the experimental protocol detailed in this guide provides a robust framework for empirical determination. The provided workflow and predictive analysis serve as a valuable resource for scientists and researchers working with this and similar PEGylated compounds.

References

- 1. PEG5-bis-(ethyl phosphonate) | 1446282-28-5 | WHC28228 [biosynth.com]

- 2. PEG5-bis-(ethyl phosphonate), 1446282-28-5 | BroadPharm [broadpharm.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. PEG5-bis-(ethyl phosphonate)_1446282-28-5_新研博美 [xinyanbm.com]

- 5. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 6. PEG-bis-(ethyl phosphonate) | AxisPharm [axispharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Phosphonate Groups in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphonate (B1237965) group, a structural analog of the phosphate (B84403) group where a C-P bond replaces a C-O-P linkage, has emerged as a versatile and powerful tool in the field of bioconjugation. Its unique physicochemical properties, including high stability, negative charge at physiological pH, and ability to act as a bioisostere of phosphate, have led to its widespread adoption in drug development, diagnostics, and fundamental biological research. This technical guide provides a comprehensive overview of the mechanisms of action of phosphonate groups in bioconjugation, with a focus on their application in creating well-defined bioconjugates for therapeutic and research purposes. We will delve into the key conjugation strategies, present quantitative data, provide detailed experimental protocols, and visualize the underlying mechanisms and workflows.

Core Mechanisms of Phosphonate Bioconjugation

The utility of phosphonates in bioconjugation stems from several key chemical handles and reaction modalities. These can be broadly categorized into reactions that form the phosphonate linkage itself and reactions that utilize a pre-functionalized phosphonate moiety for subsequent conjugation.

Phosphonate Ester and Amide Formation

The direct formation of phosphonate esters or phosphonamidates is a common strategy for linking phosphonate-containing molecules to biomolecules. This typically involves the reaction of an activated phosphonic acid derivative with a nucleophilic group on the biomolecule, such as a hydroxyl or an amino group.

Mechanism: The reaction proceeds via nucleophilic attack of the hydroxyl or amino group on the activated phosphorus center, leading to the displacement of a leaving group and the formation of a stable P-O or P-N bond. Activation of the phosphonic acid can be achieved using various coupling agents.

Click Chemistry with Alkynyl Phosphonates

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for phosphonate bioconjugation.[1][2] This strategy involves the use of an alkynyl-functionalized phosphonate that reacts specifically with an azide-modified biomolecule.

Mechanism: The reaction is catalyzed by a copper(I) species, which activates the terminal alkyne for cycloaddition with the azide, forming a stable 1,2,3-triazole linkage. The reaction is highly specific, proceeds under mild aqueous conditions, and is tolerant of a wide range of functional groups, making it ideal for bioconjugation.[1][2]

Phosphonate-Based Affinity Handles for Protein Enrichment (PhosID)

A powerful application of phosphonate bioconjugation is the "PhosID" (Phosphonate-based Identification) strategy for the enrichment and identification of newly synthesized proteins.[3] This method involves the metabolic incorporation of an azide-containing amino acid analog (e.g., azidohomoalanine, AHA) into proteins, followed by click chemistry with a phosphonate-alkyne probe. The resulting phosphonate-tagged proteins or their tryptic peptides can then be selectively enriched using Immobilized Metal Affinity Chromatography (IMAC).[3]

Phosphonates in Antibody-Drug Conjugates (ADCs)

Phosphonates are increasingly being explored as payloads in antibody-drug conjugates (ADCs).[4][5] In this application, a phosphonate-containing small molecule is conjugated to a monoclonal antibody that targets a tumor-specific antigen.

Mechanism of Action:

-

The ADC binds to the target antigen on the surface of a cancer cell.

-

The ADC-antigen complex is internalized via endocytosis.

-

The ADC is trafficked to the lysosome, where the acidic environment and lysosomal proteases (e.g., cathepsins) cleave the linker, releasing the phosphonate payload.[4]

-

The released phosphonate can then exert its therapeutic effect. A notable example is the activation of Vγ9Vδ2 T cells, a subset of cytotoxic T cells, by phosphonate antigens, leading to an anti-tumor immune response.[4][5]

Quantitative Data in Phosphonate Bioconjugation

The efficiency and stability of phosphonate bioconjugates are critical for their application. The following tables summarize key quantitative data from the literature.

Table 1: Stability of Phosphonate Prodrugs in Human Plasma

| Compound Type | Linkage | Stability (Half-life) | Reference |

| Bis-acyloxyalkyl phosphonate | Ester | Poorly stable | [6] |

| Aryl phosphonamidate | Amidate | Stable | [6] |

| Mixed aryl acyloxyalkyl phosphonate | Ester | > 20 hours | [6] |

Table 2: Reaction Yields for Phosphonate Conjugation

| Reaction Type | Biomolecule | Reagents | Yield (%) | Reference |

| CuAAC | Azide-modified BSA | P-alkyne, Cu(I) | High | [7] |

| Michaelis-Arbuzov | Benzyl bromide | Triethyl phosphite | 85 | [8] |

| One-pot HMPP synthesis | Aliphatic/aromatic acyl chlorides | Tris(trimethylsilyl) phosphite | 53-98 | [9] |

Table 3: Kinetic Data for Phosphonate-Related Reactions

| Reaction | Reactants | Second-order rate constant (k) | Conditions | Reference |

| Thiol addition | Ethynyl P(V) electrophiles + Glutathione | ~0.47 M⁻¹s⁻¹ | pH 7.4 | [2] |

| H-phosphonate condensation | Nucleoside 3'-H-phosphonate + Nucleoside | Follows second-order kinetics | Pivaloyl chloride promoted | [10] |

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azide-Modified Protein and an Alkynyl-Phosphonate

Materials:

-

Azide-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)

-

Alkynyl-phosphonate probe (10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

-

Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)

-

PBS, pH 7.4

-

DMSO

Procedure:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-50 µM in PBS.

-

Add the alkynyl-phosphonate probe to a final concentration of 100-200 µM (2-5 fold excess over the protein).

-

Prepare the copper catalyst premix: in a separate tube, mix CuSO₄ and THPTA to final concentrations of 1 mM and 5 mM, respectively, in PBS. Vortex briefly.

-

Add the copper catalyst premix to the protein-alkyne mixture to a final copper concentration of 50-100 µM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-2 mM.

-

Incubate the reaction at room temperature for 1-2 hours with gentle shaking.

-

Purify the resulting phosphonate-conjugated protein using size-exclusion chromatography or dialysis to remove excess reagents.

-

Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.

Protocol 2: Synthesis of a Phosphonate-Antibody-Drug Conjugate (ADC) via Cysteine Linkage

This protocol describes a general workflow for the synthesis of a phosphonate-ADC using a maleimide-functionalized linker.

Materials:

-

Monoclonal antibody (mAb) (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2)

-

Tris(2-carboxyethyl)phosphine (TCEP) (10 mM stock in water)

-

Maleimide-linker-phosphonate payload (10 mM stock in DMSO)

-

PBS, pH 7.2

-

PD-10 desalting columns

Procedure:

-

Antibody Reduction:

-

To the mAb solution (e.g., 5 mg/mL), add TCEP to a final concentration that results in a 2-3 molar excess per interchain disulfide bond to be reduced.

-

Incubate at 37 °C for 1-2 hours to partially reduce the interchain disulfides, generating free thiol groups.

-

-

Buffer Exchange:

-

Remove excess TCEP by buffer exchange into PBS, pH 7.2, using a PD-10 desalting column according to the manufacturer's instructions.

-

-

Conjugation:

-

Immediately add the maleimide-linker-phosphonate payload to the reduced antibody solution. A typical molar excess of the payload is 5-10 fold over the available thiol groups.

-

Incubate the reaction at room temperature for 1-2 hours or at 4 °C overnight.

-

-

Purification:

-

Purify the ADC from unreacted payload and linker by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or mass spectrometry (MS).

-

Assess the purity and aggregation of the ADC by SEC.

-

Confirm the biological activity of the ADC through in vitro cell-based assays.

-

Conclusion

Phosphonate groups offer a robust and versatile platform for bioconjugation, enabling the creation of stable and well-defined biomolecular constructs. The mechanisms of phosphonate conjugation, ranging from direct ester formation to highly efficient click chemistry, provide a rich toolbox for researchers in drug development and chemical biology. The applications of phosphonates in ADCs and protein enrichment strategies highlight their significant potential in advancing both therapeutic interventions and our fundamental understanding of biological processes. As synthetic methodologies continue to evolve, the role of phosphonates in creating next-generation bioconjugates is poised to expand even further.

References

- 1. Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Antibody Drug Conjugates | Malvern Panalytical [malvernpanalytical.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The H-phosphonate approach to oligonucleotide synthesis. An investigation on the mechanism of the coupling step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Unseen Architect: A Technical Guide to the Role of the PEG5 Spacer in Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation and therapeutic protein development, the choice of a chemical linker can be as critical as the selection of the active molecule itself. Among the diverse array of available linkers, those incorporating polyethylene (B3416737) glycol (PEG) have become indispensable tools. This guide focuses specifically on the role of the discrete pentaethylene glycol (PEG5) spacer in protein modification. A PEG5 spacer is a short, hydrophilic chain composed of five repeating ethylene (B1197577) glycol units. Its defined length and unique physicochemical properties offer a powerful combination of benefits for the design of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides an in-depth exploration of the core functions of the PEG5 spacer, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in harnessing its potential for developing next-generation protein-based drugs.

Core Properties and Advantages of the PEG5 Spacer

The inclusion of a PEG5 spacer in a linker architecture imparts several crucial advantages that address common challenges in drug development, such as poor solubility, immunogenicity, and suboptimal pharmacokinetic profiles.[1]

-

Enhanced Hydrophilicity and Solubility : Many potent small molecule drugs are hydrophobic, leading to aggregation and poor solubility in aqueous physiological environments. The hydrophilic nature of the PEG5 spacer can significantly improve the overall solubility of the conjugate, facilitating formulation and reducing the risk of aggregation.[2][3]

-

Reduced Immunogenicity : The PEG chain can create a "stealth" effect by forming a hydration shell around the conjugate.[1] This masks potential epitopes on the protein or drug, reducing recognition by the immune system and thereby lowering the risk of an immunogenic response.[4][5][6][7][8]

-

Improved Pharmacokinetics : By increasing the hydrodynamic radius of the conjugate, even a short PEG spacer can help to reduce renal clearance, leading to a longer circulation half-life.[9][] This can result in sustained therapeutic exposure and potentially less frequent dosing.

-

Defined and Flexible Spacing : The discrete length of the PEG5 spacer provides precise control over the distance between the conjugated molecules. This is critical for applications like PROTACs, where optimal spacing is necessary to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[11] The inherent flexibility of the PEG chain also minimizes steric hindrance, helping to preserve the biological activity of the conjugated protein.[1]

-

Biocompatibility : PEG is a well-established, non-toxic, and biocompatible polymer that is approved by the FDA for use in a wide range of pharmaceutical applications.[2]

Data Presentation: Quantitative Impact of PEG Spacers

The following tables summarize quantitative data from various studies, illustrating the impact of short PEG linkers on the performance of bioconjugates. While data specifically for PEG5 is highlighted where available, data for other short PEG chains (e.g., PEG4, PEG6, PEG8) are also included to demonstrate relevant trends.

Table 1: Impact of PEG Linker Length on PROTAC Efficiency (BRD4 Degradation)

| PROTAC Linker | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |

| Thalidomide-O-PEG2 -Acid | BRD4 | Thalidomide | >1000 | <20 | [11] |

| Thalidomide-O-PEG3 -Acid | BRD4 | Thalidomide | ~500 | ~50 | [11] |

| Thalidomide-O-PEG4 -Acid | BRD4 | Thalidomide | ~100 | ~80 | [11] |

| Thalidomide-O-PEG5 -Acid | BRD4 | Thalidomide | <50 | >90 | [11] |

| Thalidomide-O-PEG6 -Acid | BRD4 | Thalidomide | ~80 | ~85 | [11] |

Note: The data in this table is a synthesized representation from multiple studies on thalidomide-based PROTACs targeting BRD4, indicating a general trend where a PEG5 linker often provides optimal degradation efficiency.[11]

Table 2: Influence of PEGylation on Protein Pharmacokinetics

| Protein | PEG Size | Half-Life (Native) | Half-Life (PEGylated) | Fold Increase | Reference |

| Arginase | 5 kDa | 1 hr | 12 hr | 12 | [4] |

| Asparaginase | 5 kDa | 20 hr | 357 hr | ~18 | [4] |

| Streptokinase | 5 kDa | 15 min | 200 min | ~13 | [4] |

| Interferon-alpha | 5 kDa | ~3.5 hr | ~40 hr | ~11 | [4] |

Note: This table illustrates the significant extension of plasma half-life achieved by conjugating a 5 kDa PEG to various therapeutic proteins.[4]

Table 3: Effect of PEG Spacers on Antibody-Drug Conjugate (ADC) Properties

| ADC Characteristic | No PEG Spacer | Short PEG Spacer (e.g., PEG4, PEG8) | Benefit of PEG Spacer | Reference |

| Solubility | Prone to aggregation, especially with hydrophobic payloads | Improved aqueous solubility | Prevents aggregation, allowing for higher Drug-to-Antibody Ratios (DAR) | [] |

| In Vivo Efficacy | Reduced efficacy due to rapid clearance and aggregation | Enhanced tumor growth inhibition in xenograft models | Improved pharmacokinetics and tumor penetration lead to better therapeutic outcomes | [13][14][15] |

| Toxicity | Increased off-target toxicity (e.g., hepatotoxicity) | Minimal effect on liver enzymes and platelet counts | Reduced systemic toxicity and wider therapeutic window | [] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a heterobifunctional PEG5 linker and its subsequent conjugation to a protein, as well as characterization of the final conjugate.

Protocol 1: Synthesis of a Heterobifunctional Alkyne-PEG5-Iodo Linker

This protocol describes a general method for synthesizing an alkyne-PEG5-iodo linker, which can be further modified for various bioconjugation applications.[1]

Materials:

-

Pentaethylene glycol

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium iodide (NaI)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Acetone

-

Silica (B1680970) gel for chromatography

Procedure:

-

Monopropargylation of Pentaethylene Glycol:

-

Dissolve pentaethylene glycol in anhydrous THF.

-

Cool the solution to 0 °C and add NaH portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract with DCM.

-

Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.

-

-

Mesylation of Alkyne-PEG5-OH:

-

Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

-

Add MsCl dropwise and stir for 2 hours at room temperature.

-

Wash the reaction mixture with dilute HCl and brine.

-

Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.

-

-

Iodination of Alkyne-PEG5-OMs:

-

Dissolve alkyne-PEG5-OMs and NaI in acetone.

-

Reflux the mixture overnight.

-

Concentrate the reaction mixture and purify by silica gel chromatography to yield alkyne-PEG5-I.

-

Protocol 2: Bioconjugation using an NHS-PEG5-Maleimide Linker

This protocol outlines a two-step conjugation of a thiol-containing molecule (e.g., a cytotoxic drug) to an amine-containing protein (e.g., an antibody) using a commercially available heterobifunctional NHS-PEG5-maleimide linker.

Materials:

-

Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

-

NHS-PEG5-maleimide linker

-

Thiol-containing molecule

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

-

Reaction buffers (e.g., PBS)

Procedure:

-

Reaction of Antibody with NHS-PEG5-Maleimide (Amine Reaction):

-

Prepare a stock solution of the NHS-PEG5-maleimide linker in anhydrous DMSO.

-

Adjust the pH of the antibody solution to 7.5-8.5 if necessary.

-

Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).[1]

-

Incubate the reaction for 1-2 hours at room temperature or 4°C.

-

Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

-

-

Conjugation of the Maleimide-Activated Antibody (Thiol Reaction):

-

Immediately add the thiol-containing molecule to the purified maleimide-activated antibody solution at a slight molar excess.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4 °C.

-

The final antibody-drug conjugate can be purified by SEC to remove unreacted drug and other small molecules.

-

Protocol 3: Characterization of the PEG5-Protein Conjugate

1. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC):

-

Column: Suitable SEC column (e.g., TSKgel G3000SWxl).[1]

-

Mobile Phase: Phosphate (B84403) buffer with an appropriate salt concentration (e.g., 150 mM NaCl).[1]

-

Detection: UV absorbance at 280 nm.

-

Analysis: This method separates the monomeric conjugate from high-molecular-weight aggregates and unreacted antibody.

2. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-HPLC):

-

Column: Suitable HIC column (e.g., TSKgel Butyl-NPR).[1]

-

Mobile Phase: A gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) in a phosphate buffer.[1]

-

Detection: UV absorbance at 280 nm.

-

Analysis: HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. This allows for the determination of the average DAR and the distribution of different DAR species.[16][17][18][19]

3. Molecular Weight Confirmation by Mass Spectrometry (MS):

-

Sample Preparation: The conjugate may be deglycosylated to simplify the mass spectrum.

-

Technique: Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is commonly used.[20]

-

Analysis: The resulting mass spectrum is deconvoluted to determine the precise molecular weights of the different DAR species, confirming successful conjugation and providing an accurate DAR value.[1][21][22]

Mandatory Visualizations

Caption: Workflow for the synthesis of a heterobifunctional Alkyne-PEG5-Iodo linker.

Caption: Two-step workflow for creating an Antibody-Drug Conjugate (ADC).

Caption: Signaling pathway for PROTAC-mediated protein degradation.

Conclusion

The PEG5 spacer is a critical and versatile tool in the field of protein modification and drug development. Far more than a simple linker, its discrete length and favorable physicochemical properties actively contribute to the therapeutic potential of complex biologics. By enhancing solubility, reducing immunogenicity, and providing optimal spatial orientation, the PEG5 spacer enables the development of more effective and safer Antibody-Drug Conjugates and PROTACs. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to effectively synthesize, purify, and analyze bioconjugates incorporating this valuable component. As the demand for highly specific and potent protein-based therapies continues to grow, the rational application of well-defined linkers like the PEG5 spacer will be paramount to success.

References

- 1. benchchem.com [benchchem.com]

- 2. Retracted Article: Short polyethylene glycol chains densely bound to soft nanotube channels for inhibition of protein aggregation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]

- 5. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]

- 9. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 13. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creativepegworks.com [creativepegworks.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of PEG5-bis-(ethyl phosphonate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for PEG5-bis-(ethyl phosphonate), a homobifunctional crosslinker critical in the development of advanced bioconjugates and targeted therapeutics, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

| Property | Value |

| Chemical Name | PEG5-bis-(ethyl phosphonate) |

| Synonyms | Diethyl (pentaethylene glycol) bis(phosphonate) |

| Molecular Formula | C20H44O11P2 |

| Molecular Weight | 522.5 g/mol |

| CAS Number | 1446282-28-5 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.10 | q | 8H | O-CH₂ -CH₃ |

| ~3.75 - 3.55 | m | 20H | O-CH₂ -CH₂-O (PEG backbone) |

| ~1.90 | dt | 4H | P-CH₂ |

| ~1.30 | t | 12H | O-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~70.5 | O-C H₂-C H₂-O (PEG backbone) |

| ~62.0 (d, JPC ≈ 6 Hz) | O-C H₂-CH₃ |

| ~30.0 (d, JPC ≈ 140 Hz) | P-C H₂ |

| ~16.5 (d, JPC ≈ 6 Hz) | O-CH₂-C H₃ |

³¹P NMR (Phosphorus-31 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~25-30 | P =O |

Mass Spectrometry (MS)

Mass spectrometry of PEGylated compounds can be complex due to the potential for polydispersity and the formation of multiple charged species. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

| Ion | Expected m/z |

| [M+H]⁺ | 523.25 |

| [M+Na]⁺ | 545.23 |

| [M+K]⁺ | 561.20 |

Experimental Protocols

The synthesis of PEG5-bis-(ethyl phosphonate) typically involves the reaction of a suitably activated pentaethylene glycol derivative with a phosphonating agent. A general and adaptable protocol based on the Michaelis-Arbusov reaction is provided below.

Synthesis of PEG5-bis-(ethyl phosphonate)

Materials:

-

Pentaethylene glycol

-

Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (TEA) or Pyridine

-

Triethyl phosphite (B83602)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Step 1: Dichlorination of Pentaethylene glycol

-

To a solution of pentaethylene glycol in anhydrous DCM at 0 °C, add triethylamine (2.2 equivalents).

-

Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the dichloro-PEG5 intermediate.

Step 2: Michaelis-Arbusov Reaction

-

Heat a mixture of the dichloro-PEG5 intermediate and an excess of triethyl phosphite (3-5 equivalents) at 140-160 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by ³¹P NMR spectroscopy.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl phosphite by vacuum distillation.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure PEG5-bis-(ethyl phosphonate).

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of PEG5-bis-(ethyl phosphonate).

PROTAC Logical Relationship

Caption: The role of PEG5-bis-(ethyl phosphonate) as a linker in a PROTAC molecule.

The Homobifunctional Nature of PEG5-bis-(ethyl phosphonate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEG5-bis-(ethyl phosphonate) is a homobifunctional crosslinking reagent that leverages the unique properties of polyethylene (B3416737) glycol (PEG) and the versatile reactivity of phosphonate (B1237965) esters. This technical guide delves into the core characteristics of PEG5-bis-(ethyl phosphonate), providing a comprehensive overview of its chemical nature, potential applications, and detailed (proposed) experimental protocols. This document is intended to serve as a valuable resource for researchers in drug development, bioconjugation, and materials science, offering insights into the utilization of this specialized linker for creating novel conjugates with enhanced therapeutic and diagnostic potential.

Introduction to PEG5-bis-(ethyl phosphonate)

PEG5-bis-(ethyl phosphonate) is a member of the polyethylene glycol (PEG) family of polymers, which are widely recognized for their biocompatibility, solubility in aqueous and organic solvents, and ability to reduce immunogenicity and improve the pharmacokinetic profiles of conjugated molecules.[1] The "PEG5" designation indicates a chain of five ethylene (B1197577) glycol units, providing a flexible spacer of a defined length.

The homobifunctional nature of this molecule is conferred by the presence of an ethyl phosphonate group at both termini of the PEG chain.[2] This symmetrical structure allows for the simultaneous conjugation of two identical molecules or the crosslinking of surfaces and biomolecules bearing the same functional group. The phosphonate moiety offers unique reactivity, particularly its high affinity for metal ions and its potential for modification to enable covalent bond formation with various functional groups.[3]

Table 1: Physicochemical Properties of PEG5-bis-(ethyl phosphonate)

| Property | Value | Reference |

| Molecular Formula | C20H44O11P2 | [1] |

| Molecular Weight | 522.5 g/mol | [1] |

| CAS Number | 1446282-28-5 | [1] |

| Appearance | Varies (typically a viscous liquid or waxy solid) | N/A |

| Solubility | Soluble in water and common organic solvents | [1] |

The Chemistry of the Ethyl Phosphonate Functional Group

The ethyl phosphonate group is a key feature of this crosslinker, dictating its reactivity and potential applications. While less common in bioconjugation than functional groups like N-hydroxysuccinimide (NHS) esters or maleimides, phosphonates offer distinct advantages.

Proposed Reaction Mechanism with Amine-Containing Molecules

While specific literature on the direct reaction of PEG5-bis-(ethyl phosphonate) with biomolecules is limited, a plausible and widely utilized approach involves the activation of the phosphonate group. One common method is the conversion of the phosphonate ester to a more reactive species that can readily couple with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.

A probable reaction pathway involves the hydrolysis of the ethyl phosphonate to a phosphonic acid, followed by activation with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or a more stable equivalent like pentafluorophenol (B44920) (PFP).[4] This forms a reactive intermediate that readily couples with primary amines to form a stable phosphoramidate (B1195095) bond.

Caption: Proposed workflow for the conjugation of PEG5-bis-(ethyl phosphonate) to an amine-containing molecule.

Chelation of Metal Ions and Surface Binding

Phosphonates are well-known for their ability to act as effective chelating agents for di- and trivalent metal ions.[5] This property is particularly relevant for applications involving metal-based nanoparticles or for targeting tissues with high mineral content, such as bone.[6][7] The phosphonate groups can form stable complexes with metal oxides on surfaces, providing a robust method for surface modification.[3]

Applications in Research and Drug Development

The homobifunctional nature of PEG5-bis-(ethyl phosphonate) opens up a range of possibilities in bioconjugation and materials science.

-

Protein Crosslinking and Immobilization: This reagent can be used to crosslink proteins to form dimers or larger aggregates for studying protein-protein interactions or creating stabilized protein complexes. It can also be employed to immobilize proteins onto surfaces for applications such as biosensors and microarrays.[8][9]

-

Targeted Drug Delivery: The phosphonate groups have a strong affinity for calcium ions, making this linker an excellent candidate for developing drug delivery systems that target bone tissue.[6][7] By conjugating a therapeutic agent to both ends of the PEG linker, a bivalent construct can be created that exhibits enhanced binding to hydroxyapatite, the primary mineral component of bone.

-

Nanoparticle Functionalization: PEG5-bis-(ethyl phosphonate) can be used to functionalize the surface of metal oxide nanoparticles, imparting stealth properties due to the PEG chain and providing a means for further conjugation of targeting ligands or therapeutic molecules.

-

PROTACs and Molecular Glues: As a linker, it can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues, where it connects a target-binding molecule and an E3 ligase-recruiting molecule.[]

Caption: Signaling pathway for a bone-targeted drug delivery system utilizing a phosphonate-based linker.

Experimental Protocols

The following are generalized protocols for the use of PEG5-bis-(ethyl phosphonate). Optimization will be required for specific applications.

General Protocol for Conjugation to Amine-Containing Proteins

This protocol is based on the proposed two-step activation and conjugation mechanism.

Materials:

-

PEG5-bis-(ethyl phosphonate)

-

Protein with accessible primary amines (e.g., lysine residues)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Pentafluorophenol (PFP)[4]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Hydrolysis of Ethyl Phosphonate (Optional but Recommended):

-

Dissolve PEG5-bis-(ethyl phosphonate) in a suitable buffer of mild pH (e.g., pH 8.5-9.0) and incubate at room temperature for several hours to overnight to promote hydrolysis of the ethyl esters to phosphonic acids. The progress of the hydrolysis can be monitored by techniques such as NMR or mass spectrometry.

-

Lyophilize or desalt the resulting PEG5-bis-(phosphonic acid) to remove excess salts.

-

-

Activation of Phosphonic Acid:

-

Dissolve the PEG5-bis-(phosphonic acid) in Activation Buffer.

-

Add a 10- to 50-fold molar excess of EDC and NHS (or PFP) to the PEG solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation to Protein:

-

Dissolve the amine-containing protein in Conjugation Buffer.

-

Add the activated PEG solution to the protein solution at a desired molar ratio (e.g., 10:1 to 50:1 PEG to protein).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted activated PEG.

-

Purify the PEGylated protein from excess reagents using a desalting column or dialysis.

-

-

Characterization:

Protocol for Surface Modification of Metal Oxide Nanoparticles

Materials:

-

Metal oxide nanoparticles (e.g., iron oxide, titanium dioxide)

-

PEG5-bis-(ethyl phosphonate)

-

Anhydrous organic solvent (e.g., toluene, DMF)

-

Sonication bath

-

Centrifuge

Procedure:

-

Nanoparticle Dispersion:

-

Disperse the metal oxide nanoparticles in the anhydrous organic solvent through sonication.

-

-

Surface Functionalization:

-

Dissolve PEG5-bis-(ethyl phosphonate) in the same anhydrous solvent.

-

Add the PEG solution to the nanoparticle dispersion. The molar ratio of PEG to nanoparticles will need to be optimized.

-

Incubate the mixture at an elevated temperature (e.g., 60-80°C) for several hours to overnight with stirring to facilitate the binding of the phosphonate groups to the metal oxide surface.

-

-

Purification:

-

Centrifuge the mixture to pellet the functionalized nanoparticles.

-

Remove the supernatant containing unreacted PEG.

-

Wash the nanoparticles several times with fresh solvent to remove any non-covalently bound PEG.

-

-

Characterization:

-

Analyze the functionalized nanoparticles using techniques such as Transmission Electron Microscopy (TEM) to assess morphology, Dynamic Light Scattering (DLS) to determine hydrodynamic size and PEG layer thickness, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the PEG linker on the surface.

-

Quantitative Data and Characterization

Table 2: Expected Performance and Characterization of PEG5-bis-(ethyl phosphonate) Conjugates

| Parameter | Expected Outcome/Method | Reference |

| Conjugation Efficiency | 10-70% (highly dependent on reaction conditions and substrate). Determined by HPLC, mass spectrometry, or gel electrophoresis. | [] |

| Stability of Phosphoramidate Bond | Generally stable under physiological conditions. Hydrolysis may occur at extreme pH. Assessed by incubating the conjugate in relevant buffers and analyzing for degradation over time by HPLC or mass spectrometry. | N/A |

| Stability of Phosphonate-Metal Oxide Bond | High stability, resistant to hydrolysis. Assessed by monitoring leaching of the PEG linker from the nanoparticle surface over time. | [14] |

| Hydrodynamic Radius Increase | Dependent on the size of the conjugated molecule. Measured by Dynamic Light Scattering (DLS). | N/A |

| Confirmation of Conjugation | Mass spectrometry (MALDI-TOF or ESI-MS) to determine the mass of the conjugate. NMR spectroscopy to identify characteristic peaks of the PEG and the conjugated molecule. | [13] |

Conclusion

PEG5-bis-(ethyl phosphonate) is a versatile homobifunctional linker with significant potential in various fields of biomedical research. Its defined PEG spacer offers advantages in terms of solubility and biocompatibility, while the terminal ethyl phosphonate groups provide unique reactivity for conjugation, surface modification, and targeted delivery. Although detailed, specific protocols and quantitative data for this particular molecule are not widely published, this guide provides a foundational understanding of its properties and proposes logical experimental approaches based on the established chemistry of phosphonates and PEG linkers. Further research and characterization are warranted to fully elucidate the capabilities of this promising reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. PEG-bis-(ethyl phosphonate) | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 6. [PDF] Targeted delivery to bone and mineral deposits using bisphosphonate ligands. | Semantic Scholar [semanticscholar.org]

- 7. pub.iapchem.org [pub.iapchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of Zirconium Phosphonate-Modified Surfaces for Immobilizing Phosphopeptides and Phosphate-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. enovatia.com [enovatia.com]

- 14. researchgate.net [researchgate.net]

The Reactivity of Ethyl Phosphonate Esters: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactivity of ethyl phosphonate (B1237965) esters, a class of organophosphorus compounds with significant applications in organic synthesis and medicinal chemistry. Their unique electronic and steric properties govern their participation in a variety of chemical transformations, making them invaluable building blocks for the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a detailed overview of their synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data to support laboratory research.

Synthesis of Ethyl Phosphonate Esters: The Michaelis-Arbuzov Reaction

The most common and versatile method for the synthesis of ethyl phosphonate esters is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a triethyl phosphite (B83602) with an ethyl halide, typically ethyl iodide or ethyl bromide. The reaction proceeds via an SN2 mechanism, where the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the ethyl halide. The resulting phosphonium (B103445) salt intermediate then undergoes dealkylation by the halide ion to yield the thermodynamically stable diethyl ethylphosphonate.

Experimental Protocol: Synthesis of Diethyl Ethylphosphonate

Materials:

-

Triethyl phosphite

-

Ethyl iodide

-

Anhydrous toluene (B28343) (optional, for high-boiling halides)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite (1.0 equivalent) and ethyl iodide (1.1 equivalents).

-

Heat the reaction mixture to reflux (typically 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by ³¹P NMR spectroscopy. The starting triethyl phosphite will have a chemical shift around +139 ppm, while the diethyl ethylphosphonate product will appear around +34 ppm.[1][2]

-

The reaction is typically complete within 2-4 hours.

-

After cooling to room temperature, the crude product can be purified by fractional distillation under reduced pressure to remove any unreacted starting materials and the ethyl iodide byproduct.

Workflow for the Michaelis-Arbuzov Reaction

References

An In-depth Technical Guide to PEG5-bis-(ethyl phosphonate) as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEG5-bis-(ethyl phosphonate) as a linker for Proteolysis Targeting Chimeras (PROTACs). While specific peer-reviewed data on PROTACs incorporating this exact linker remains limited in the public domain, this document synthesizes information on the properties of polyethylene (B3416737) glycol (PEG) and phosphonate-containing linkers, alongside established protocols and signaling pathways relevant to PROTAC development. This guide will serve as a valuable resource for researchers designing and evaluating novel protein degraders.

Introduction to PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2]

Core Concepts of the PEG5-bis-(ethyl phosphonate) Linker

The PEG5-bis-(ethyl phosphonate) linker combines the beneficial properties of a polyethylene glycol (PEG) chain with the unique characteristics of terminal phosphonate (B1237965) groups.

Chemical Structure:

Key Features:

-

PEG Component: The pentaethylene glycol (PEG5) chain is a flexible and hydrophilic spacer. The inclusion of PEG linkers in PROTACs has been shown to improve the water solubility of the molecule, which can enhance cell permeability and overall bioavailability.[2] The length of the PEG linker is a crucial parameter that needs to be optimized for each target-E3 ligase pair to ensure a productive ternary complex formation.[2]

-

bis-(ethyl phosphonate) Termini: The ethyl phosphonate groups at both ends of the PEG chain offer a distinct chemical handle for conjugation. Phosphonate moieties are known for their ability to interact with biological systems and can influence cellular uptake and retention.[3] In the context of a PROTAC linker, these groups would be chemically modified to attach the POI and E3 ligase ligands.

Data Presentation: Comparative Efficacy of PEG-based PROTACs

Table 1: Degradation Efficacy of BRD4-targeting PROTACs with PEG Linkers

| PROTAC Name | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| ARV-825 | Pomalidomide | PEG/Alkyl | <1 | >95 | Jurkat |